1-(3-Chloropyridin-2-yl)-N-methylmethanamine
Overview
Description
1-(3-Chloropyridin-2-yl)-N-methylmethanamine is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chloropyridine moiety attached to a methylmethanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloropyridin-2-yl)-N-methylmethanamine typically involves the reaction of 3-chloropyridine with N-methylmethanamine under controlled conditions. One common method involves the use of a base such as sodium hydride to deprotonate the amine, followed by nucleophilic substitution with 3-chloropyridine .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chloropyridin-2-yl)-N-methylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the chloropyridine moiety to a more reduced form.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic conditions.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Reduced pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Chloropyridin-2-yl)-N-methylmethanamine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agrochemistry: The compound is utilized in the development of insecticides and fungicides due to its bioactive properties.
Biological Research: It serves as a tool for studying the interactions of pyridine derivatives with biological targets.
Industrial Chemistry: The compound is employed in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Chloropyridin-2-yl)-N-methylmethanamine involves its interaction with specific molecular targets. In medicinal applications, it may act on enzymes or receptors, modulating their activity. The compound’s chloropyridine moiety is crucial for binding to these targets, while the methylmethanamine group enhances its solubility and bioavailability .
Comparison with Similar Compounds
- 1-(3-Chloropyridin-2-yl)-3-bromo-1H-pyrazole-5-carboxamide
- 1-(3-Chloropyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide
- 3-Chloropyridin-2-yl-1H-pyrazole derivatives
Uniqueness: 1-(3-Chloropyridin-2-yl)-N-methylmethanamine is unique due to its specific combination of a chloropyridine moiety and a methylmethanamine group. This structure imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its versatility in undergoing various chemical reactions and its broad range of applications make it a valuable compound in both research and industrial contexts .
Properties
IUPAC Name |
1-(3-chloropyridin-2-yl)-N-methylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2/c1-9-5-7-6(8)3-2-4-10-7/h2-4,9H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBJGBXAKJZHMIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C=CC=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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